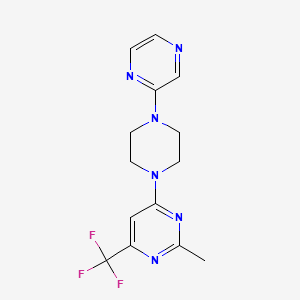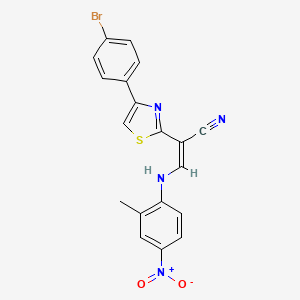
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is a complex organic compound that features a combination of furan, isoxazole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and isoxazole intermediates, followed by their coupling with the tetrazole derivative.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of Isoxazole Intermediate: Isoxazoles are often prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling with Tetrazole Derivative: The final step involves the nucleophilic substitution reaction where the isoxazole intermediate is reacted with a tetrazole derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Various substituted tetrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural components are known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing furan, isoxazole, and tetrazole rings have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the isoxazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate: Unique due to the combination of furan, isoxazole, and tetrazole rings.
(5-(furan-2-yl)isoxazol-3-yl)methyl acetate: Lacks the tetrazole moiety, resulting in different reactivity and applications.
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-mercaptoacetate: Contains a thiol group instead of the tetrazole ring, leading to different biological interactions.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and a wide range of applications in various fields. The presence of the tetrazole ring, in particular, enhances its potential for biological activity and industrial utility.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1-methyltetrazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c1-17-12(13-15-16-17)22-7-11(18)20-6-8-5-10(21-14-8)9-3-2-4-19-9/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFXNJZGKVMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2905599.png)

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/new.no-structure.jpg)

![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)

![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)

amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2905612.png)
![N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![Ethyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2905617.png)

![2-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2905620.png)
